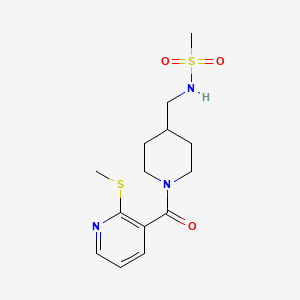

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Chemical Reactions Analysis

Again, without specific literature, it’s hard to comment on the chemical reactions involving this compound. Piperidine derivatives are generally quite reactive and can participate in a variety of chemical reactions .Scientific Research Applications

Catalytic Applications

Nicotinium Methane Sulfonate (NMS) as a Bi-functional Catalyst

A study by Tamaddon and Azadi (2018) outlines the preparation of Nicotinium Methane Sulfonate from nicotine and methane sulfonic acid. NMS, characterized as a protic ionic liquid with dual acid and base functional groups, shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions. This illustrates the potential of similar sulfonamide compounds in catalysis, particularly in organic synthesis, highlighting their efficiency and environmental benefits due to their recyclability and reusability (Tamaddon & Azadi, 2018).

Antibacterial Activity

Sulfonamide Derivatives as Antibacterial Agents

Research by Özdemir et al. (2009) on methanesulfonic acid hydrazide derivatives demonstrated the synthesis of new sulfonamide compounds and their metal complexes, revealing notable antibacterial activities against both gram-positive and gram-negative bacteria. This suggests that structurally related sulfonamide compounds, including those with complex substituents like N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide, could potentially be explored for antibacterial applications (Özdemir et al., 2009).

Pharmacological Research

Selective Ligand Binding and CNS Disorders

A study focused on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigated their use as selective ligands for the 5-HT7 receptor, demonstrating the potential for designing multifunctional agents for treating complex diseases. This research provides a basis for exploring similar compounds in developing treatments for central nervous system (CNS) disorders, emphasizing the significance of structural modifications for achieving desired pharmacological profiles (Canale et al., 2016).

Chemical Synthesis and Characterization

Structural Studies and Chemical Properties

Investigations into the synthesis, characterization, and reactivity of sulfonamide derivatives, such as those conducted by Mphahlele and Maluleka (2021), provide critical insights into the chemical behavior and potential applications of these compounds. Such studies can guide the development of new chemical entities with specific functions, including catalysis, drug design, and materials science (Mphahlele & Maluleka, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1a and HIF-1b subunits . HIF-1b is constitutively expressed in cells, whereas the unique subunit of HIF-1, HIF-1a, is only found in the hypoxic nucleus .

Mode of Action

The compound interacts with HIF-1a, which performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia . HIF-1a promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, HIF-1a overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Biochemical Pathways

The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis . HIF-1a induces p21 expression by dissociating c-Myc, a protein blocking p21 promoter, whereas phosphorylated HIF-1a interacts with p53, promoting p53-mediated apoptosis .

Result of Action

The compound induces the expression of HIF-1a protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis . It also inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Future Directions

properties

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-21-13-12(4-3-7-15-13)14(18)17-8-5-11(6-9-17)10-16-22(2,19)20/h3-4,7,11,16H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIUSAUZDJNVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)

![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468581.png)

![5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2468588.png)

![6-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2468591.png)

![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2468594.png)